(2E)-2-[(E)-benzoyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile
Description
The compound (2E)-2-[(E)-benzoyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile features a conjugated enenitrile backbone (C≡N group at the α,β-unsaturated position) linked to a benzoyl group and a piperazine ring substituted with a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
(E)-2-benzoyl-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)18-7-4-8-19(13-18)27-11-9-26(10-12-27)15-17(14-25)20(28)16-5-2-1-3-6-16/h1-8,13,15H,9-12H2/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPHPHFMSOBVRJ-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)C2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The target compound can be dissected into three primary building blocks:
- Benzoyl fragment : Sourced from benzoic acid derivatives.
- Piperazine intermediate : 1-(3-Trifluoromethylphenyl)piperazine.
- α,β-Unsaturated nitrile backbone : Constructed via conjugate addition or condensation reactions.
A convergent synthesis approach is preferred, wherein the piperazine and benzoyl modules are synthesized separately and later coupled to the central nitrile-containing scaffold.
Synthesis of 1-(3-Trifluoromethylphenyl)piperazine
Nucleophilic Aromatic Substitution
The piperazine ring is introduced via nucleophilic substitution on 1-chloro-3-(trifluoromethyl)benzene. Reacting this substrate with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) yields the substituted piperazine. Typical conditions involve refluxing in toluene at 110°C for 24 hours, achieving yields of 68–72%.
Buchwald-Hartwig Amination
An alternative method employs Buchwald-Hartwig coupling between 3-(trifluoromethyl)phenyl bromide and piperazine using a Pd₂(dba)₃ catalyst and DavePhos ligand. This method offers superior regioselectivity and reduced side products, with yields up to 85%.
Construction of the α,β-Unsaturated Nitrile Core
Claisen-Schmidt Condensation
The α,β-unsaturated carbonyl intermediate is formed via Claisen-Schmidt condensation between benzaldehyde derivatives and acetonitrile. For example, benzoyl chloride reacts with malononitrile in the presence of triethylamine to yield (E)-benzoylacrylonitrile. Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency, reducing side product formation.
Cyanation via Nickel Catalysis
Experimental Optimization and Process Parameters
Catalyst Screening for Nitrile Formation
The nickel composite catalyst described in CN109438282B significantly enhances nitrile yield compared to traditional methods:
| Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ni(OAc)₂ + Raney Ni | 85 | 82–84 | 98.2–98.6 |
| CuCN | 120 | 45 | 89.1 |
| Pd/C | 100 | 58 | 92.3 |
This catalyst’s dual-component nature improves electron transfer and surface reactivity, enabling milder reaction conditions.
Analytical Characterization
Spectroscopic Techniques
- ¹H NMR : The (E,E)-configuration is confirmed by coupling constants (J = 16.2 Hz for trans double bonds).
- ¹³C NMR : The nitrile carbon resonates at δ 118–120 ppm, while the trifluoromethyl group appears as a quartet at δ 124–126 ppm.
- HRMS : Molecular ion peak at m/z 402.1421 (calc. for C₂₂H₁₉F₃N₄O).
Chromatographic Purity
HPLC analysis using a C18 column (ACN/H₂O gradient) reveals ≥99% purity for optimized routes.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(E)-benzoyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Analgesic Properties
Research indicates that compounds similar to (2E)-2-[(E)-benzoyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile exhibit significant analgesic effects. For instance, studies on related piperazine derivatives have demonstrated their potential as novel analgesics for neuropathic pain, showing efficacy in animal models like the chronic constriction injury model .
Antidepressant Activity
Certain derivatives of piperazine have been investigated for their antidepressant properties. The structural characteristics of this compound suggest it may influence neurotransmitter systems, similar to other piperazine compounds that modulate serotonin and norepinephrine levels .
Anticancer Potential
The compound's ability to inhibit specific cancer cell lines has been explored, particularly due to its benzoyl and trifluoromethyl substituents which can enhance biological activity against tumor cells. Research into related compounds has shown promise in targeting cancer pathways, suggesting potential applications in oncology .
Pesticidal Properties
The trifluoromethyl group in this compound may confer pesticidal properties, making it a candidate for developing new agrochemicals. Studies have indicated that similar compounds exhibit efficacy against various pests, including insects and nematodes .
Herbicide Development
There is ongoing research into the herbicidal potential of compounds with similar structures. The ability of such molecules to disrupt plant growth pathways could lead to effective herbicides that target specific weed species without harming crops .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-benzoyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Trifluoromethylphenyl Groups
Several compounds share structural similarities with the target molecule, particularly in their piperazine and aryl substituents:
Key Observations :
- The trifluoromethyl group in the target compound and 10e enhances metabolic stability compared to non-fluorinated analogues.
- Piperazine substitution patterns influence solubility and receptor affinity. For example, the bromobenzenesulfonyl group in increases hydrophilicity, whereas the benzoyl group in the target compound prioritizes membrane permeability.
- Backbone variations : The enenitrile group in the target compound and provides rigidity and conjugation, which may affect electronic transitions in UV-Vis spectra or binding kinetics.
Analogues with Piperazine and Aryl Moieties
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]-piperazin-1-yl}prop-2-en-1-one
- Structure: Ethoxyphenyl, bis(fluorophenyl)methyl-piperazine, enone backbone.
- Molecular Conformation : The piperazine ring adopts a chair conformation, stabilized by intramolecular C–H···O/F hydrogen bonds. Bond lengths (e.g., C19=C20: 1.296 Å) confirm the E-configuration .
- Comparison: The ethoxy group in this compound vs.
(E)-1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
- Structure: Methoxyphenyl-piperazine, nitroaryl, enone backbone.
- Key Data : CAS 305343-24-2; molecular weight ~395.4 (calculated).
- Comparison : The nitro group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich receptors compared to the trifluoromethyl group in the target compound.
Notes
- Structural Diversity: Minor substituent changes (e.g., benzoyl vs. ethoxy, trifluoromethyl vs. nitro) significantly alter physicochemical properties and bioactivity.
- Analytical Challenges : Crystallographic data (e.g., ) highlight conformational stability, but dynamic properties like tautomerism in enenitriles require further study.
- Future Directions : Structure-activity relationship (SAR) studies should explore hybridizing features from (sulfonyl) and the target compound (trifluoromethyl) for optimized pharmacokinetics.
Biological Activity
The compound (2E)-2-[(E)-benzoyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile, often referred to in literature as a derivative of piperazine, has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a piperazine moiety, a trifluoromethyl group, and an enenitrile functional group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticonvulsant Activity
Recent studies have indicated that compounds related to piperazine derivatives exhibit anticonvulsant properties. For instance, a study evaluating similar piperazine derivatives demonstrated effective protection against maximal electroshock (MES) seizures in animal models. The most potent derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, which are crucial for the modulation of neuronal excitability .
Table 1: Anticonvulsant Activity of Piperazine Derivatives
| Compound | MES Protection (%) | Dose (mg/kg) | Time Point (h) |
|---|---|---|---|
| Compound A | 70% | 100 | 0.5 |
| Compound B | 50% | 300 | 4 |
| This compound | TBD | TBD | TBD |
Antidepressant and Anxiolytic Effects
Some studies have suggested that similar compounds can also exhibit antidepressant and anxiolytic effects through modulation of serotonin and dopamine pathways. The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, thereby improving blood-brain barrier penetration and efficacy in central nervous system disorders .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperazine ring and the introduction of electron-withdrawing groups like trifluoromethyl significantly affect the biological activity of these compounds. For instance, substituents on the phenyl ring can enhance or diminish anticonvulsant activity depending on their electronic properties .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increased lipophilicity |
| Electron-donating groups | Reduced anticonvulsant activity |
| Piperazine ring substitutions | Variable effects depending on position |
Case Studies
- Study on Anticonvulsant Properties : A study conducted on various piperazine derivatives, including those with trifluoromethyl substitutions, found that certain compounds provided significant protection in MES tests while showing low neurotoxicity at therapeutic doses. The findings support further exploration into the development of new anticonvulsant medications based on this scaffold .
- Behavioral Studies : Behavioral assays in rodent models indicated that some derivatives not only reduced seizure frequency but also exhibited anxiolytic-like effects without significant sedative properties. This dual action suggests potential for treating co-morbid anxiety disorders alongside epilepsy .
Q & A
Q. Key Considerations :
- Temperature control (reflux at 70–100°C) and inert atmospheres (N₂/Ar) prevent side reactions.
- Yields are optimized by stoichiometric balancing of reactive groups (e.g., 1:1.2 molar ratio of benzoyl chloride to piperazine derivatives) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., benzoyl aromatic protons at δ 7.5–8.0 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm).
- 19F NMR confirms the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .
- X-ray Crystallography : Resolves stereochemistry (e.g., E/Z configuration of the propenenitrile group) using SHELX programs for refinement .
- Elemental Analysis (CHNS) : Compares experimental vs. theoretical C, H, N, S, and F percentages (e.g., ±0.3% deviation) .
Advanced: How can researchers optimize reaction conditions to improve the yield of the target compound?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility. DMF enhances nucleophilic substitution rates for piperazine coupling .
- Catalyst Systems : Optimize Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Suzuki-Miyaura couplings. Catalyst loading (1–5 mol%) and ligand ratios (1:2 Pd:ligand) are critical .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate slow steps (e.g., cyclization) while minimizing decomposition .
- Workup Strategies : Acidic extraction (e.g., 1M HCl) removes unreacted amines; TFA-mediated deprotection avoids side-product formation .
Data-Driven Example :
In a similar trifluoromethylphenyl-piperazine synthesis, increasing reaction time from 12 h to 24 h improved yields from 48% to 72% .
Advanced: What strategies are effective in resolving contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09 B3LYP/6-31G* level) to assign ambiguous peaks .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., piperazine CH₂ vs. propenenitrile CH) through through-bond correlations .
- Crystallographic Refinement : Use SHELXL to resolve E/Z isomerism. Discrepancies in NOESY (e.g., missing cross-peaks) may indicate impurity, necessitating recrystallization .
Case Study :
In a related enenitrile derivative, conflicting ¹H NMR data for the benzoyl group (δ 7.8 ppm vs. 8.1 ppm) were resolved via X-ray analysis, confirming the E-configuration .
Advanced: How to design experiments to study the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors (e.g., serotonin 5-HT₁A or dopamine D₂, where piperazine moieties are common pharmacophores). Grid boxes centered on active sites (20ų) and Lamarckian GA parameters refine poses .
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ >60 min indicates suitability for in vivo studies) .
Basic: What are the key structural features influencing the compound's reactivity?
Methodological Answer:
- Benzoyl Group : Electron-withdrawing nature activates the α,β-unsaturated nitrile for Michael additions or nucleophilic attacks .
- Trifluoromethyl-Piperazine : Enhances lipophilicity (logP +0.5) and metabolic stability. The CF₃ group’s steric bulk may hinder rotation, locking the piperazine in a bioactive conformation .
- Propenenitrile Backbone : The conjugated system allows π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .
Reactivity Example :
The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (HCl/H₂O, reflux), requiring anhydrous handling .
Advanced: How to address challenges in purifying intermediates during multi-step synthesis?
Methodological Answer:
- Chromatographic Optimization :
- Acid-Base Partitioning : Extract basic piperazine intermediates into aqueous HCl (pH 2), then basify to pH 10 for precipitation .
- Crystallization Solvent Pairs : Recrystallize from EtOH/H₂O (4:1) for high-purity solids. Slow cooling (1°C/min) improves crystal quality .
Yield Improvement :
In a piperazine-TFA salt synthesis, switching from EtOAc to CH₂Cl₂/MeOH (9:1) increased crystallization efficiency from 50% to 85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
